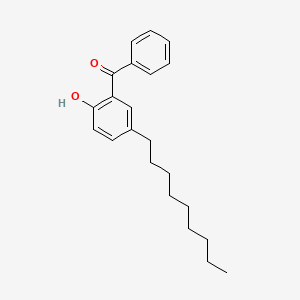
2-Hydroxy-5-nonylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-nonylbenzophenone, also known as this compound, is an organic compound with the molecular formula C22H28O2. It is a derivative of benzophenone, characterized by the presence of a hydroxy group and a nonyl chain on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nonylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoyl chloride with 2-hydroxy-5-nonylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-nonylbenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The nonyl chain can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-nonylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-nonylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-5-nonylphenyl bromide.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-nonylbenzophenone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized as a UV stabilizer in plastics and coatings.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-nonylbenzophenone involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing the degradation of materials. In biological systems, its antioxidant properties are attributed to the hydroxy group, which can donate hydrogen atoms to neutralize free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (2-hydroxy-4-methoxyphenyl)phenyl-: Known for its use as a sunscreen agent.
Methanone, (2-hydroxy-5-methylphenyl)phenyl-: Studied for its antimicrobial properties.
Methanone, (2-hydroxy-4-octyloxyphenyl)phenyl-: Used as a UV absorber in various applications.
Uniqueness
2-Hydroxy-5-nonylbenzophenone is unique due to its long nonyl chain, which enhances its lipophilicity and makes it suitable for applications in hydrophobic environments. This property distinguishes it from other benzophenone derivatives and broadens its range of applications.
Eigenschaften
CAS-Nummer |
58085-73-7 |
|---|---|
Molekularformel |
C22H28O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
(2-hydroxy-5-nonylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H28O2/c1-2-3-4-5-6-7-9-12-18-15-16-21(23)20(17-18)22(24)19-13-10-8-11-14-19/h8,10-11,13-17,23H,2-7,9,12H2,1H3 |
InChI-Schlüssel |
BHBZCWUKTDYMJM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
| 58085-73-7 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


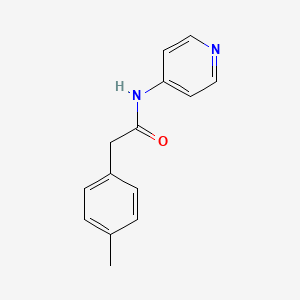
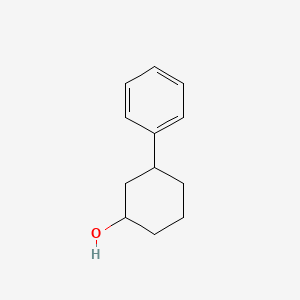
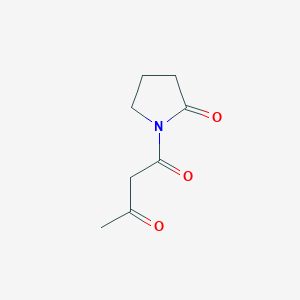
![4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1616535.png)
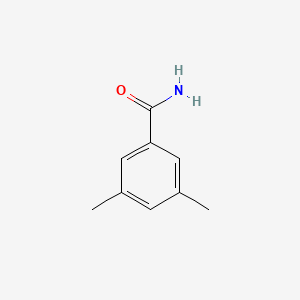
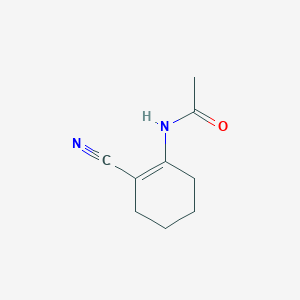

![Bicyclo[2.2.2]octan-1-ol, 4-phenyl-](/img/structure/B1616544.png)
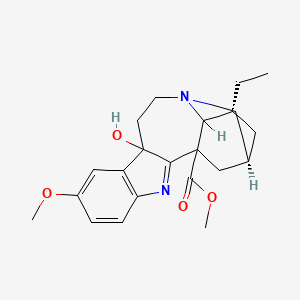

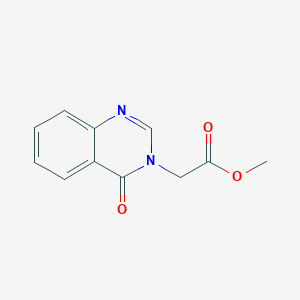

![2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B1616552.png)
![2-{[2-Oxo-2-(4-toluidino)ethyl]sulfanyl}-acetic acid](/img/structure/B1616553.png)
